2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide
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Overview
Description
The compound you’ve mentioned is a thienopyrimidine derivative with a unique structure. It contains both a thienopyrimidine core and an acetamide functional group.
Chemical Structure: The chemical formula for this compound is CHNOS, and its systematic name is 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route starts with the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with 2-amino-4,5-dimethylthieno[2,3-d]pyrimidine to yield the desired compound.
Reaction Conditions: The reactions typically occur under reflux conditions using appropriate solvents (e.g., chloroform or dichloromethane) and reagents.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized in batch or continuous processes. Optimization of reaction conditions and purification steps is crucial for large-scale production.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
Chemistry: This compound may serve as a building block for designing novel thienopyrimidine-based molecules with specific properties.
Biology: Researchers might explore its interactions with biological targets (e.g., enzymes, receptors) or its potential as a pharmacophore.
Medicine: Investigations could focus on its anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Applications in materials science, catalysis, or drug development are possible.
Mechanism of Action
PARP-1 Inhibition: Given its structural features, this compound could potentially inhibit poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair.
Molecular Targets: PARP-1 inhibition disrupts DNA repair pathways, leading to genomic instability and cell death.
Pathways Involved: PARP-1 is crucial in base excision repair (BER) and single-strand break (SSB) repair.
Comparison with Similar Compounds
Uniqueness: The combination of thienopyrimidine, acetamide, and hydroxyphenyl moieties makes this compound unique.
Similar Compounds: While I don’t have a specific list, other thienopyrimidine derivatives or PARP inhibitors could be compared.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C17H17N3O3S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-9-10(2)25-17-15(9)16(23)19-13(20-17)7-24-8-14(22)18-11-5-3-4-6-12(11)21/h3-6,21H,7-8H2,1-2H3,(H,18,22)(H,19,20,23) |
InChI Key |
AGZGIOQHONWUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=CC=CC=C3O)C |
Origin of Product |
United States |
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